molecular formula C39H45ClN2O4S2 B14470990 (2Z)-3-ethyl-2-[[(3E)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;perchlorate CAS No. 65767-27-3

(2Z)-3-ethyl-2-[[(3E)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;perchlorate

Cat. No.: B14470990
CAS No.: 65767-27-3
M. Wt: 705.4 g/mol
InChI Key: GSNCVSBBWPKYBF-UHFFFAOYSA-M
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Description

The compound (2Z)-3-ethyl-2-[[(3E)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;perchlorate is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple benzothiazole and cyclohexene rings, as well as perchlorate as a counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The general approach includes the following steps:

    Formation of Benzothiazole Rings: The initial step involves the synthesis of benzothiazole rings through the reaction of 2-aminothiophenol with aldehydes or ketones under acidic conditions.

    Cyclohexene Ring Formation: The cyclohexene rings are formed through Diels-Alder reactions involving dienes and dienophiles.

    Coupling Reactions: The benzothiazole and cyclohexene units are coupled using Wittig or Horner-Wadsworth-Emmons reactions to form the extended conjugated system.

    Final Assembly: The final step involves the assembly of the complete molecule, followed by the addition of perchlorate to form the perchlorate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe due to its conjugated system.

    Medicine: Investigated for its potential as an anticancer or antimicrobial agent.

    Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with biological molecules through its conjugated system. The molecular targets may include DNA, proteins, and enzymes, where the compound can intercalate or bind, leading to disruption of normal cellular functions. The pathways involved may include inhibition of DNA replication, protein synthesis, or enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-ethyl-2-[[(3E)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;chloride
  • (2Z)-3-ethyl-2-[[(3E)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;sulfate

Uniqueness

The uniqueness of (2Z)-3-ethyl-2-[[(3E)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;perchlorate lies in its specific structural arrangement and the presence of the perchlorate counterion, which may impart unique electronic and steric properties compared to its chloride and sulfate analogs.

Properties

CAS No.

65767-27-3

Molecular Formula

C39H45ClN2O4S2

Molecular Weight

705.4 g/mol

IUPAC Name

(2Z)-3-ethyl-2-[[(3E)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;perchlorate

InChI

InChI=1S/C39H45N2S2.ClHO4/c1-7-40-32-16-9-11-18-34(32)42-36(40)22-30-20-28(24-38(3,4)26-30)14-13-15-29-21-31(27-39(5,6)25-29)23-37-41(8-2)33-17-10-12-19-35(33)43-37;2-1(3,4)5/h9-23H,7-8,24-27H2,1-6H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

GSNCVSBBWPKYBF-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\C3=C/C(=C/C=C/C4=C/C(=C\C5=[N+](C6=CC=CC=C6S5)CC)/CC(C4)(C)C)/CC(C3)(C)C.[O-]Cl(=O)(=O)=O

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC3=CC(=CC=CC4=CC(=CC5=[N+](C6=CC=CC=C6S5)CC)CC(C4)(C)C)CC(C3)(C)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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